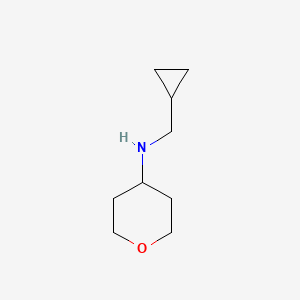

N-(cyclopropylmethyl)oxan-4-amine

概要

説明

N-(cyclopropylmethyl)oxan-4-amine is a chemical compound known for its potential therapeutic effects, particularly in cancer treatment. It targets RNA polymerase I transcription and is currently being studied in clinical trials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)oxan-4-amine can be achieved through various methods. One common approach involves the copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid. This reaction is typically carried out in dichloroethane in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the copper-promoted N-cyclopropylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and equipment.

化学反応の分析

Types of Reactions

N-(cyclopropylmethyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of oximes to amines is a common method for preparing amines, including this compound.

Substitution: The compound can participate in substitution reactions, particularly N-cyclopropylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Cyclopropylboronic acid, copper(II) acetate, and 2,2’-bipyridine are commonly used in N-cyclopropylation reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and N-cyclopropyl derivatives.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

N-(cyclopropylmethyl)oxan-4-amine has shown promise as a pharmacological agent. Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

- Antimicrobial properties : Related compounds have demonstrated effectiveness against various pathogens.

- CNS activity : Some derivatives are being investigated for potential effects on central nervous system disorders.

2. Organic Synthesis

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. It is particularly useful in:

- Synthesis of Chiral Compounds : The unique stereochemistry allows for the preparation of enantiomerically enriched products, which are crucial in drug development.

- Cyclization Reactions : this compound can be utilized in cyclization reactions to form new cyclic structures.

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through several methodologies:

Formation of the Oxane Ring

The oxane ring is synthesized via cyclization reactions involving suitable precursors, often employing catalysts to enhance yield.

Introduction of the Cyclopropylmethyl Group

This group is typically introduced through substitution reactions using cyclopropylmethyl halides as reagents.

Summary of Synthetic Methods

| Step | Description |

|---|---|

| Formation of Oxane Ring | Cyclization of appropriate precursors |

| Substitution Reaction | Introduction of cyclopropylmethyl group using halides |

| Optimization for Scalability | Focus on cost-effectiveness and environmental considerations |

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Electrochemical Synthesis : Research has demonstrated an efficient electrochemical method for synthesizing related compounds with improved yields, showcasing potential applications in pharmaceutical manufacturing.

- Biological Activity Studies : Investigations into the interactions of this compound with biological targets suggest its potential as a therapeutic agent, particularly in treating conditions linked to pyruvate kinase deficiency .

- Pharmaceutical Compositions : The compound has been incorporated into various pharmaceutical formulations, indicating its utility in drug development processes aimed at enhancing bioavailability and therapeutic efficacy .

作用機序

The mechanism of action of N-(cyclopropylmethyl)oxan-4-amine involves the inhibition of RNA polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA polymerase I, the compound can effectively reduce the proliferation of cancer cells that rely on high levels of rRNA synthesis.

類似化合物との比較

Similar Compounds

Naloxone: An opioid antagonist that also contains an N-cyclopropylmethyl group.

Naltrexone: Another opioid antagonist with a similar structure to naloxone.

Uniqueness

N-(cyclopropylmethyl)oxan-4-amine is unique due to its specific inhibition of RNA polymerase I transcription, which distinguishes it from other compounds with N-cyclopropylmethyl groups that primarily target opioid receptors.

生物活性

N-(cyclopropylmethyl)oxan-4-amine is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylmethyl group attached to an oxan-4-amine structure. The molecular formula and structural details are crucial for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been identified as an antagonist of the corticotropin-releasing factor receptor 1 (CRHR1), which plays a significant role in the stress response and various physiological processes.

Enzyme Inhibition

This compound has shown promise in enzyme inhibition studies. For instance, it has been involved in research focusing on protein-protein interactions and cellular signaling pathways, indicating its potential role in modulating various biological processes .

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit neuropharmacological activities. For example, related compounds have demonstrated efficacy in reducing neuronal hyperexcitability in animal models, suggesting potential applications in treating neurological disorders .

Case Studies

Case Study 1: KCNQ2 Opener Activity

A derivative of this compound was tested for its ability to open KCNQ2 channels, which are critical for neuronal excitability. The compound exhibited significant activity, reducing hyperexcitability in rat hippocampal slices .

Case Study 2: Antinociceptive Effects

Another study evaluated the antinociceptive effects of a closely related compound, which showed robust pain-relieving effects in rodent models. The mechanism was linked to kappa-opioid receptor (KOR) agonism, highlighting the therapeutic potential of this class of compounds .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have expanded on the therapeutic implications of this compound. Its ability to interact with various molecular targets suggests that it could be useful in developing treatments for conditions such as anxiety disorders and chronic pain management.

特性

IUPAC Name |

N-(cyclopropylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)7-10-9-3-5-11-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPWDDPARFLJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。